molecular formula C11H20O3 B14762575 Methyl 2-(1-hydroxycyclooctyl)acetate

Methyl 2-(1-hydroxycyclooctyl)acetate

Cat. No.: B14762575
M. Wt: 200.27 g/mol
InChI Key: WNZYNMCUAVDOPZ-UHFFFAOYSA-N
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Description

Methyl 2-(1-hydroxycyclooctyl)acetate is a cyclic ester derivative characterized by an eight-membered cyclooctyl ring substituted with a hydroxyl group and an acetoxy methyl ester. The cyclooctyl ring introduces unique steric and conformational flexibility compared to smaller rings, which may influence solubility, reactivity, and intermolecular interactions .

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

methyl 2-(1-hydroxycyclooctyl)acetate

InChI

InChI=1S/C11H20O3/c1-14-10(12)9-11(13)7-5-3-2-4-6-8-11/h13H,2-9H2,1H3

InChI Key

WNZYNMCUAVDOPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCCCCCC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-hydroxycyclooctyl)acetate typically involves the esterification of 1-hydroxycyclooctylacetic acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-hydroxycyclooctyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl₂ (Thionyl chloride) to form corresponding chlorides.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄

    Reduction: LiAlH₄

    Substitution: SOCl₂

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of alkyl halides

Scientific Research Applications

Methyl 2-(1-hydroxycyclooctyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxycyclooctyl)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

The following analysis compares Methyl 2-(1-hydroxycyclooctyl)acetate with structurally related esters, focusing on molecular features, functional groups, and inferred properties.

Structural and Functional Group Analysis

Table 1: Key Structural and Molecular Parameters
Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Features
This compound* N/A C₁₁H₂₀O₃ 200.28 Hydroxyl, ester 8-membered ring, high steric bulk
Methyl 2-(2-oxocyclohexyl)acetate 13672-64-5 C₉H₁₄O₃ 170.21 Ketone, ester 6-membered ring, ketone polarity
Methyl 2-(1-aminocyclohexyl)acetate 178242-64-3 C₉H₁₇NO₂ 183.24 Amino, ester Basic amino group, drug candidate scaffold
Methyl 2-[1-(methylamino)cyclohexyl]acetate·HCl 1417805-94-7 C₁₀H₁₉NO₂·HCl 221.72 Methylamino, ester, hydrochloride Enhanced water solubility
Methyl 2-hydroxyacetate 96-35-5 C₃H₆O₃ 90.08 Hydroxyl, ester Simple structure, industrial use

*Calculated for this compound.

Key Observations :

Ring Size and Conformation :

  • The cyclooctyl ring in the target compound likely exhibits greater conformational flexibility and steric hindrance compared to cyclohexyl (6-membered) or cyclopentyl (5-membered) analogs. This may reduce crystallization tendencies but increase synthetic complexity .
  • Smaller rings (e.g., cyclohexyl in ) benefit from well-defined chair conformations, enhancing stability and predictability in reactions.

Functional Group Impact: Hydroxyl vs. Amino Derivatives: Methyl 2-(1-aminocyclohexyl)acetate and its methylamino hydrochloride derivative () demonstrate how basic nitrogen groups can improve pharmacokinetic profiles, suggesting opportunities for modifying the cyclooctyl analog.

Safety and Handling :

  • While Methyl 2-hydroxyacetate () requires standard ester-handling precautions (e.g., eye protection, ventilation), the cyclooctyl derivative’s larger size may reduce volatility but necessitate rigorous steric shielding during synthesis.

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